molecular formula C10H20O B7820608 p-MENTHAN-8-OL CAS No. 58985-02-7

p-MENTHAN-8-OL

Cat. No. B7820608
CAS RN: 58985-02-7
M. Wt: 156.26 g/mol
InChI Key: UODXCYZDMHPIJE-UHFFFAOYSA-N
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Description

P-MENTHAN-8-OL, also known as trans-2-(4-Methylcyclohexyl)isopropanol, is an organic compound with the empirical formula C10H20O . It is used as an analytical standard . It is found in small quantities in the essential oil from the leaves of Corymbia citriodora, formerly known as Eucalyptus citriodora .


Synthesis Analysis

P-MENTHAN-8-OL can be synthesized from citral . The biotransformation of citral using free and immobilized Saccharomyces cerevisiae has been reported . The biotransformation of citral using an immobilized cell method yielded citronellol (48.5 %), among other products .


Molecular Structure Analysis

The molecular weight of p-MENTHAN-8-OL is 156.27 . The structure of p-MENTHAN-8-OL can be viewed using a 3D structure viewer .


Chemical Reactions Analysis

The biotransformation of citral using free and immobilized Saccharomyces cerevisiae yielded p-menth-8-en-3-ol (5.3 %), among other products .


Physical And Chemical Properties Analysis

P-MENTHAN-8-OL has a density of 0.9±0.1 g/cm3, a boiling point of 212.2±8.0 °C at 760 mmHg, and a flash point of 89.7±8.6 °C . It has a molar volume of 173.7±3.0 cm3 .

Scientific Research Applications

Enzymatic Resolution and Stereochemistry

  • A study by Serra et al. (2003) investigated the enzymatic resolution of common p-menthan-3-ol monoterpene isomers, highlighting the impact of structural features and lipase types on the enantioselectivity of the resolution process, underscoring the stereochemical aspects of these enzymatic processes (Serra, Brenna, Fuganti, & Maggioni, 2003).

Microbial Hydroxylation

  • Research by Tsukamoto et al. (1975) explored the production of p-menthan-1-ol from p-menthane by a strain of Pseudomonas, providing insights into the microbial formation and chemical properties of p-menthan-1-ol (Tsukamoto, Nonomura, & Sakai, 1975).

Biotransformation and Enantioselectivity

  • Hamada's study (1988) on the biotransformation of p-menthane with cultured cells of Nicotiana tabacum revealed enantioselective conversion of specific alcohols to corresponding ketones, emphasizing the importance of stereochemistry in biotransformation processes (Hamada, 1988).

Green Solvent Applications

  • A 2019 study by Madji et al. examined p-menthane as a green alternative to traditional solvents for extracting and solubilizing natural substances, demonstrating its comparable performance to n-hexane and toluene in various extraction processes (Madji et al., 2019).

Flavoring Safety and Efficacy

  • Bampidis et al. (2019) assessed the safety and efficacy of compounds related to p-menthane used as flavorings in animal feed, confirming their safety at specific use levels and highlighting their potential as safe flavoring agents (Bampidis et al., 2019).

Structural Diversity and Biosynthesis

  • Bergman and Phillips (2020) reviewed the chemical diversity and biosynthesis of p-menthane monoterpenes in plants, discussing their role as fragrance compounds, pesticides, or medicines and their biosynthetic pathways in various plant structures (Bergman & Phillips, 2020).

Repellent Activities

  • A study by Barasa et al. (2002) synthesized stereoisomers of p-menthane-3,8-diol and tested their repellent activities against Anopheles gambiae, offering insights into the development of repellents based on p-menthane derivatives (Barasa, Ndiege, Lwande, & Hassanali, 2002).

Catalytic Reactions

  • Research by Santiara et al. (2014) explored the catalytic reaction of p-menthan-3-ol against citronellal, demonstrating the potential for synthesizing valuable compounds using specific catalysts (Santiara, Cahyani, & Iftitah, 2014).

Cytotoxicity Evaluation

  • Andrade et al. (2015) evaluated the cytotoxicity of p-menthane derivatives, particularly focusing on their potential in cancer prevention and treatment, providing a basis for future research into the therapeutic applications of these compounds (Andrade et al., 2015).

Safety And Hazards

P-MENTHAN-8-OL should not be used on children under 3 years of age . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

P-MENTHAN-8-OL is receiving growing attention as a natural mosquito repellent with lower toxicity compared to the widely-used N,N-diethyl m-toluamide (DEET) . The Pseudomonas genus is one of the most diverse and ecologically significant groups of known bacteria, and it includes species that have been isolated worldwide in all types of environments . These bacteria are characterized by an elevated metabolic versatility, which is due to the presence of a complex enzymatic system . Investigations since the early 1960s have demonstrated their potential as biocatalysts for the production of industrially relevant and value-added flavor compounds from terpenes .

properties

IUPAC Name

2-(4-methylcyclohexyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-8-4-6-9(7-5-8)10(2,3)11/h8-9,11H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UODXCYZDMHPIJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
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Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4041812, DTXSID201312371, DTXSID101314081
Record name Dihydro-alpha-terpineol
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Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Boiling Point

205.00 to 208.00 °C. @ 760.00 mm Hg
Record name Menthanol
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Product Name

p-MENTHAN-8-OL

CAS RN

498-81-7, 5114-00-1, 7322-63-6, 29789-01-3, 58985-02-7
Record name Dihydro-α-terpineol
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Record name trans-(1)-alpha,alpha,4-Trimethylcyclohexanemethanol
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Record name Terpineol, dihydro-
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Record name P-MENTHAN-8-OL, CIS-
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Record name P-MENTHAN-8-OL, TRANS-
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Melting Point

32.00 to 35.00 °C. @ 760.00 mm Hg
Record name Menthanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
75
Citations
E Rudloff - Canadian Journal of Chemistry, 1963 - cdnsciencepub.com
Mixtures of cis- and trans-p-menthan-8-ol were prepared by hydrogenation of α-terpineol over platinum or palladium catalysts and the isomer ratios obtained were determined by gas–…
Number of citations: 6 cdnsciencepub.com
JS Stinson, GS Fisher, JE Hawkins - The Journal of Organic …, 1959 - ACS Publications
… The bands characteristic of fraws-p-menthan-8-ol were … and 40:35:25 ratios of trans-pmenthan-8-ol, mp-menthan-l-ol, … are nearly identical but the ¿rans-p-menthan-8-ol bands are a little …
Number of citations: 7 pubs.acs.org
S Schoenauer, P Schieberle - Journal of agricultural and food …, 2016 - ACS Publications
… The corresponding alcohol, (1R,4R)-p-menthan-8-ol, was described as fir needle-like and peppermint-like and showed a high odor threshold of 830 ng/L in air (Table 2). …
Number of citations: 45 pubs.acs.org
OM Nor - J. Trop. Agric. Food Sci, 1999 - researchgate.net
… It is also reported that three new compounds, ie p-menthan-8-ol (dihydro-oterpineol) (Peak 12), 4-p-menthene (Peak 27), and guaiol (Peak 39) were present in C. hystrir oil. …
Number of citations: 29 www.researchgate.net
LA Popova, NG Kozlov - Chemistry of Natural Compounds, 1987 - Springer
… Previously unknown secondary amines have been synthesized by the Ritter reaction of p-menthan-8-ol with propio- and benzonitriles. The performance of this reaction with ~-terpeneol …
Number of citations: 2 link.springer.com
N tehran Branch - Citeseer
… the main products obtained in the bioconversion of Mucor ramannianus of (–)–menthol were p-menthan8-ol (40.1%), trans-menth-2-ene-1-ol (18.9%), sabinene (11.6%), p-menthane-3,…
Number of citations: 4 citeseerx.ist.psu.edu
MHA Majid, DJ Young - scholar.archive.org
… elliptica and they are pmenthan-8-ol (1), citronellal (2), 7-decen-2-one (3), 9-decen-2-ol (4), α-terpineol (5), 2-decanol (6), 2,7-octadienyl acetate (7), transdihydrocarvone (8), 8-…
Number of citations: 0 scholar.archive.org
NG Kozlov, LA Popova, MG Novikova - J. Org. Chem. USSR (Engl. Transl.); …, 1986 - osti.gov
… for some individual monoterpenes of the p-menthane series (p-menth-1-ene, p-menth-2-ene, p-menth-3-ene, cis- and trans-p-menth-8-ene, dipentene, cis- and trans-p-menthan-8-ol, …
Number of citations: 5 www.osti.gov
A Sato, EV Rudloff - Canadian Journal of Chemistry, 1964 - cdnsciencepub.com
The acetone extract of red pine heartwood was found to contain mainly pinosylvin monomethyl ether, oleic, linoleic, dehydroabietic, and isopimaric acids, and triglycerides of …
Number of citations: 21 cdnsciencepub.com
SN Iyer, JL Simonsen - Journal of the Chemical Society (Resumed), 1926 - pubs.rsc.org
… marked instability of the dicyclic system was the fact, also observed by Baeyer (Ber., 1896, 29, IS), that in the presence of dilute sulphuric acid carone was converted into p-menthan-8-ol-…
Number of citations: 0 pubs.rsc.org

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